Dpma

Description

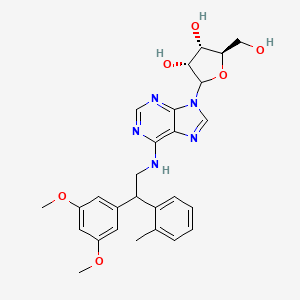

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVIAUBTBOHAG-FOYDDCNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

Depot medroxyprogesterone acetate (DMPA) is a synthetic, long-acting progestin widely utilized for contraception and in the management of various gynecological conditions such as endometriosis and abnormal uterine bleeding.[1][2][3] Its efficacy stems from a multi-faceted mechanism of action that primarily involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, alongside significant effects on local reproductive tissues. This guide provides an in-depth examination of DMPA's molecular interactions, physiological effects, and the experimental methodologies used to elucidate its function.

Molecular Interaction and Signaling Pathways

The primary molecular target of medroxyprogesterone acetate (MPA) is the progesterone receptor (PR), a nuclear hormone receptor found in various tissues including the hypothalamus, pituitary gland, and female reproductive tract.[1][2][4]

1.1. Progesterone Receptor (PR) Activation:

As a potent progestogen, MPA binds to and activates the PR.[3] This binding induces a conformational change in the receptor, causing it to dimerize. The activated receptor complex then translocates to the nucleus where it binds to specific DNA sequences known as hormone response elements (HREs).[2][5] This interaction modulates the transcription of target genes, either promoting or repressing them, which in turn alters protein synthesis to produce the physiological effects of the hormone.[2]

Beyond its primary progestogenic activity, MPA also exhibits weak androgenic and glucocorticoid activity due to its ability to interact with their respective receptors.[3]

Figure 1: Progesterone Receptor Signaling Pathway for DMPA.

Systemic Effect: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

The most critical action of DMPA for contraceptive efficacy is its potent suppression of the HPO axis. This centrally-mediated effect leads to the inhibition of ovulation.

2.1. Hypothalamic and Pituitary Inhibition: DMPA acts on the hypothalamus and pituitary gland to inhibit the secretion of gonadotropins.[1][2] By binding to PRs in these tissues, it suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, leads to a significant reduction in the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[2][6] The primary contraceptive effect is the blunting of the mid-cycle LH surge, which is the direct trigger for ovulation.[7] This prevents follicular maturation and the subsequent release of an oocyte.[6][8]

Figure 2: DMPA's Inhibition of the Hypothalamic-Pituitary-Ovarian Axis.

Local Effects on Reproductive Tissues

In addition to its systemic effects, DMPA induces significant changes in the local environment of the reproductive tract, which provide secondary contraceptive mechanisms.

-

Cervical Mucus: DMPA causes the cervical mucus to become thick and viscous.[7][8] This altered consistency creates a barrier that is difficult for sperm to penetrate, thereby preventing them from reaching the upper reproductive tract.[9]

-

Endometrium: DMPA transforms the endometrium from a proliferative to a secretory state.[2][8] With continued use, this leads to endometrial thinning and atrophy, creating an environment that is unreceptive to embryo implantation.[7][10]

-

Fallopian Tube Motility: The function of the fallopian tubes, including cilia movement and muscular contractions that transport the egg and sperm, is altered by progestins, further reducing the chance of fertilization.

Quantitative Data Summary

The physiological effects of DMPA have been quantified in numerous clinical studies. The tables below summarize key pharmacokinetic and pharmacodynamic data.

Table 1: Pharmacokinetic Parameters of Intramuscular DMPA (150 mg)

| Parameter | Value | Reference |

|---|---|---|

| Peak Plasma Concentration | Achieved within 3 weeks | [8] |

| Elimination Half-Life | Approximately 50 days | [6][8] |

| Time to Undetectable Levels | 120 to 200 days post-injection | [8] |

| Protein Binding | ~86% (primarily to albumin) |[3] |

Table 2: Hormonal and Physiological Effects of DMPA (150 mg)

| Parameter | Effect | Timeline / Value | Reference |

|---|---|---|---|

| Ovulation Inhibition | Complete suppression | Occurs for at least 3 months | [11] |

| Serum Estradiol | Suppressed to early/mid-follicular levels | Mean ~40-50 pg/mL | [7][12] |

| Serum Progesterone | Suppressed to anovulatory levels | Remains low (< 0.4 ng/mL) | [7] |

| Return of Luteal Function | Delayed, dose-dependent | Correlates with MPA levels falling below 0.1 ng/mL | [7][11] |

| Return to Fertility | Delayed post-discontinuation | Can take up to one year |[9] |

Experimental Protocols

The characterization of DMPA's mechanism of action relies on established clinical and laboratory methodologies.

5.1. Protocol for Assessment of Ovarian Function

-

Objective: To determine the effect of DMPA on follicular development and ovulation.

-

Methodology:

-

Subject Recruitment: Healthy, regularly ovulating female volunteers are recruited.

-

Baseline Assessment: A baseline menstrual cycle is monitored. Blood samples are drawn twice weekly to establish normal ovulatory patterns of 17ß-estradiol and progesterone.

-

DMPA Administration: A single intramuscular injection of DMPA (e.g., 150 mg) is administered.

-

Post-Injection Monitoring: Blood sampling continues twice weekly for a period of up to 6 months.

-

Hormone Analysis: Serum concentrations of estradiol and progesterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Interpretation: Ovulation is considered inhibited if serum progesterone levels remain consistently low. The return of follicular activity is marked by rising estradiol levels, and the resumption of ovulation is confirmed by a subsequent rise in progesterone, indicating luteal function.[11]

-

5.2. Protocol for Endometrial Histology

-

Objective: To assess the effect of DMPA on the uterine lining.

-

Methodology:

-

Subject Groups: Comparison between women using DMPA and a control group of women not using hormonal contraception.

-

Sample Collection: An endometrial biopsy is performed on participants at a specific time point (e.g., mid-luteal phase for controls, 1 month post-injection for DMPA users).

-

Tissue Processing: The collected tissue is fixed in formalin, embedded in paraffin, and sectioned.

-

Histological Staining: Sections are stained with hematoxylin and eosin (H&E).

-

Microscopic Analysis: A pathologist examines the slides to assess endometrial morphology, including glandular structure and stromal characteristics.

-

Data Interpretation: DMPA use is expected to show atrophic changes, with small, straight endometrial glands and a decidualized stroma.[7]

-

Figure 3: Experimental Workflow for Assessing DMPA's Effect on Ovarian Function.

References

- 1. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 3. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. glpbio.com [glpbio.com]

- 6. youtube.com [youtube.com]

- 7. Pharmacokinetics of depot medroxyprogesterone acetate contraception. - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of injectable contraception with depot medroxyprogesterone acetate or norethisterone enanthate on estradiol levels and menstrual, psychological and behavioral measures relevant to HIV risk: The WHICH randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

An In-Depth Examination for Researchers and Drug Development Professionals

Depot medroxyprogesterone acetate (DMPA) is a synthetic progestin widely utilized for long-acting reversible contraception. Its efficacy is rooted in a complex interplay of pharmacokinetic (PK) and pharmacodynamic (PD) properties that ensure sustained ovulation suppression. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion of DMPA, alongside its mechanism of action, receptor binding profile, and downstream physiological effects. The content herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetics of DMPA

The long-acting nature of DMPA is a direct result of its unique pharmacokinetic profile, which is characterized by slow absorption from the injection site, leading to sustained plasma concentrations over several months. The primary formulations are an intramuscular (IM) suspension (150 mg/mL) and a subcutaneous (SC) suspension (104 mg/0.65 mL).

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following intramuscular or subcutaneous injection, microcrystals of medroxyprogesterone acetate (MPA) form a depot from which the drug is slowly released into systemic circulation. Peak serum concentrations (Cmax) are typically reached within the first few weeks post-administration.

-

Distribution: MPA is highly protein-bound in the plasma, primarily to albumin (approximately 86-90%), with negligible binding to sex hormone-binding globulin (SHBG).[1] Its lipophilic nature allows for wide distribution into body tissues.

-

Metabolism: The liver is the primary site of MPA metabolism. The metabolic process is extensive and occurs mainly through Phase I reactions, specifically hydroxylation, followed by Phase II conjugation. The cytochrome P450 enzyme CYP3A4 has been identified as the major isoform responsible for the hydroxylation of MPA, leading to the formation of metabolites such as 6β-, 2β-, and 1β-hydroxy MPA.[2]

-

Excretion: The metabolites of MPA are primarily excreted in the urine as conjugates. The elimination half-life of MPA is long, contributing to its extended duration of action.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the intramuscular and subcutaneous formulations of DMPA.

| Parameter | DMPA-IM (150 mg) | DMPA-SC (104 mg) |

| Tmax (Time to Peak Concentration) | ~3 weeks | 2-14 days (median 8 days) |

| Cmax (Peak Serum Concentration) | ~1.0 ng/mL | ~0.953 ng/mL |

| Elimination Half-Life | ~50 days | ~40 days |

| Therapeutic Concentration (>0.1 ng/mL) | Maintained for ~3 months | Maintained for ~3 months |

Data compiled from multiple sources.

Pharmacodynamics of DMPA

The contraceptive efficacy of DMPA is achieved through a multi-faceted pharmacodynamic profile that primarily involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.

Mechanism of Action

DMPA exerts its primary contraceptive effect by inhibiting the secretion of gonadotropins from the pituitary gland. By acting as a potent agonist at the progesterone receptor, MPA provides strong negative feedback on the hypothalamus, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the surge of luteinizing hormone (LH) that is necessary for ovulation.[3] While the mid-cycle LH peak is effectively eliminated, tonic levels of LH and follicle-stimulating hormone (FSH) are less affected and remain in the range of the luteal phase of a normal menstrual cycle.[3]

Additional contraceptive mechanisms include the thickening of cervical mucus, which impedes sperm penetration, and the induction of endometrial atrophy, creating an environment unsuitable for implantation.

References

- 1. The injectable contraceptives depot medroxyprogesterone acetate and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Depot Medroxyprogesterone Acetate (DMPA) on Bone Mineral Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of depot medroxyprogesterone acetate (DMPA) on bone mineral density (BMD). It synthesizes findings from key clinical studies, details the experimental protocols used in this research, and elucidates the primary signaling pathways involved in DMPA-associated bone loss.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the impact of DMPA on bone mineral density and markers of bone turnover.

Table 1: Effect of Long-Term DMPA Use on Bone Mineral Density (BMD)

| Study | Participant Characteristics | Duration of DMPA Use | Skeletal Site | Mean BMD (g/cm²) - DMPA Users | Mean BMD (g/cm²) - Control Group | Percentage Difference/Loss |

| Tang et al.[1][2] | 67 Chinese women (mean age 42.8) | 5-15 years | Lumbar Spine (L2-4) | 0.93 | 1.03 | -9.7% |

| Femoral Neck | 0.69 | 0.83 | -16.9% | |||

| Trochanter | 0.59 | 0.71 | -16.9% | |||

| Ward's Triangle | 0.58 | 0.78 | -25.6% | |||

| Scholes et al.[3][4] | 183 women (ages 18-39) | Per year of use | Lumbar Spine | - | - | 0.87% annual loss |

| Femoral Neck | - | - | 1.12% annual loss | |||

| Clark et al. (2004)[5] | 178 women (ages 18-35) | 24 months | Lumbar Spine (L1-L3) | - | - | -5.7% |

| Total Hip | - | - | -5.8% | |||

| Pongsatha et al. (2012)[6] | 50 Thai women | ≥ 2 years | Lumbar Spine | Significantly lower | - | - |

| Bahamondes et al. (2006)[7] | 95 women | 24 months | Lumbar Spine/Femoral Neck | - | - | >5% loss in some users |

Table 2: Impact of DMPA on Biochemical Markers of Bone Turnover

| Study | Participant Characteristics | Duration of DMPA Use | Bone Formation Marker | Result in DMPA Users | Bone Resorption Marker | Result in DMPA Users |

| El-Husseini et al.[8] | 40 women (21-44 years) | <1, 1-2, and >5 years | Serum Osteocalcin (OC) | Significantly increased | Urinary Deoxypyridinoline (DPD) | Significantly increased |

| Coombs et al. (2021) | 45 female British Army recruits | Not specified | Procollagen type 1 N-terminal propeptide (P1NP) | Higher compared to non-users and combined pill users | Beta C-terminal telopeptide (βCTX) | Higher compared to combined pill users |

| Bone Alkaline Phosphatase (Bone ALP) | Higher compared to combined pill users | |||||

| Cundy et al. | 116 women (18-39 years) | Not specified | Serum Osteocalcin | No significant difference compared to non-users | Urine N-telopeptide (NTX) | 42.4 ± 2.3 nmol/mmol creatinine (significantly higher than non-users and oral contraceptive users) |

Experimental Protocols

Study Design and Participant Recruitment

The majority of studies investigating the effects of DMPA on BMD have employed either a cross-sectional or a prospective longitudinal cohort design .

-

Cross-sectional studies , such as the one conducted by Tang et al., compare a group of long-term DMPA users to a control group of non-users at a single point in time[1][2]. Participants are typically matched for age, body mass index (BMI), and sometimes socioeconomic status and parity to minimize confounding variables[1].

-

Prospective longitudinal studies , like the one by Scholes et al., follow a cohort of new DMPA users and a control group over a specified period, with BMD measurements taken at regular intervals (e.g., every 6-12 months)[3][4]. This design allows for the assessment of changes in BMD over time and the rate of bone loss.

Recruitment for these studies often takes place at family planning clinics, university health centers, and military facilities[1]. Exclusion criteria commonly include conditions known to affect bone metabolism, such as a history of fractures, thyroid disease, or the use of other hormonal contraceptives or medications influencing bone density.

Bone Mineral Density (BMD) Measurement

The gold standard for measuring BMD in these studies is Dual-Energy X-ray Absorptiometry (DEXA) [1][3][4].

-

Procedure : A DEXA scanner emits two low-dose X-ray beams with different energy levels. The amount of each X-ray beam that passes through the bone is measured, and this information is used to calculate the bone mineral density.

-

Skeletal Sites : The most commonly assessed skeletal sites are the lumbar spine (specifically vertebrae L1-L4) and the hip (including the femoral neck, trochanter, and Ward's triangle), as these are areas with a high content of metabolically active trabecular bone and are clinically relevant for fracture risk[1][2][6]. Forearm BMD is also measured in some studies.

-

Data Reporting : BMD is typically reported in grams per square centimeter (g/cm²). Results are often also expressed as T-scores (comparison to a young, healthy adult of the same sex) and Z-scores (comparison to an age- and sex-matched population).

Biochemical Markers of Bone Turnover

To investigate the physiological mechanisms underlying DMPA-induced bone loss, many studies measure biochemical markers of bone formation and resorption in serum and urine.

-

Bone Formation Markers :

-

Serum osteocalcin (OC) : A protein produced by osteoblasts, measured by enzyme-linked immunosorbent assay (ELISA) or enzyme amplification sorbent immunoassay[8].

-

Bone-specific alkaline phosphatase (BSAP) : An enzyme involved in bone mineralization, also measured by immunoassay.

-

Procollagen type 1 N-terminal propeptide (P1NP) : A precursor of type I collagen, the main protein in bone, measured by immunoassay.

-

-

Bone Resorption Markers :

-

Urinary deoxypyridinoline (DPD) and N-telopeptide of type I collagen (NTX) : Cross-linking molecules of type I collagen that are released during bone resorption and excreted in the urine. These are typically measured by enzyme immunoassay[8].

-

Serum C-terminal telopeptide of type I collagen (CTX) : A fragment of type I collagen released into the bloodstream during bone resorption, measured by immunoassay.

-

Signaling Pathways

The primary mechanism by which DMPA is thought to negatively impact bone mineral density is through the induction of a hypoestrogenic state. The suppression of ovarian follicular development by DMPA leads to significantly lower levels of endogenous estrogen. Estrogen plays a crucial role in maintaining bone homeostasis by regulating the balance between bone resorption by osteoclasts and bone formation by osteoblasts.

The key signaling pathway implicated in this process is the Receptor Activator of Nuclear Factor Kappa-B (RANK)/RANK Ligand (RANKL)/Osteoprotegerin (OPG) system .

dot

Caption: Signaling pathway of DMPA-induced bone loss.

-

Mechanism of Action :

-

Estrogen's Role : Under normal physiological conditions, estrogen promotes bone health by stimulating osteoblasts to produce OPG and inhibiting their production of RANKL .

-

OPG as a Protector : OPG acts as a decoy receptor, binding to RANKL and preventing it from interacting with its receptor, RANK, which is located on the surface of osteoclast precursor cells. This action inhibits the differentiation of precursors into mature, bone-resorbing osteoclasts.

-

DMPA-Induced Hypoestrogenism : By suppressing estrogen levels, DMPA disrupts this balance. The reduced estrogen signal leads to decreased OPG production and increased RANKL expression by osteoblasts.

-

Increased Osteoclast Activity : The resulting higher ratio of RANKL to OPG allows more RANKL to bind to RANK on osteoclast precursors. This binding stimulates signaling cascades that promote the differentiation and activation of osteoclasts.

-

Net Bone Loss : The subsequent increase in the number and activity of mature osteoclasts leads to a state of increased bone resorption that is not matched by an equal increase in bone formation, resulting in a net loss of bone mineral density.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a longitudinal study assessing the impact of DMPA on bone mineral density.

dot

Caption: Workflow for a longitudinal DMPA and BMD study.

Reversibility of Bone Loss

An important consideration in the long-term use of DMPA is the reversibility of its effects on BMD after discontinuation. Several longitudinal studies have demonstrated that bone loss is largely, though sometimes not completely, reversible.

-

Recovery of BMD : Studies have shown that upon cessation of DMPA, women experience a significant increase in BMD. One study noted that women who discontinued DMPA for 30 months had bone density values similar to those of non-users[3][4]. Another study observed substantial recovery in BMD at 1.8 years after discontinuation[5].

-

Adolescents and Young Adults : The impact of DMPA on BMD is a particular concern for adolescents and young women who have not yet reached their peak bone mass. While recovery of BMD does occur in this population after stopping DMPA, some studies suggest it may be less complete than in adult women.

Conclusion

The long-term use of depot medroxyprogesterone acetate is consistently associated with a statistically significant decrease in bone mineral density at clinically important sites such as the lumbar spine and hip. This effect is mediated primarily through the induction of a hypoestrogenic state, which disrupts the RANK/RANKL/OPG signaling pathway, leading to an increase in bone resorption over bone formation. Biochemical markers of bone turnover are elevated in DMPA users, reflecting this increased remodeling state. While the bone loss is largely reversible upon discontinuation of the contraceptive, the extent of recovery, particularly in adolescents and young adults, warrants careful consideration and further research. This technical guide provides a foundational understanding for researchers and drug development professionals working in the fields of contraception, bone biology, and women's health.

References

- 1. Frontiers | The RANK/RANKL/OPG system and tumor bone metastasis: Potential mechanisms and therapeutic strategies [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rashtrajyoti.com [rashtrajyoti.com]

- 8. researchgate.net [researchgate.net]

The Endocrine Impact of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depot medroxyprogesterone acetate (DMPA) is a widely utilized progestin-only injectable contraceptive that exerts a profound influence on the endocrine system. Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation. However, its effects extend beyond the reproductive axis, impacting adrenal function, bone mineral density, and metabolism. This technical guide provides an in-depth analysis of the endocrine effects of DMPA, presenting quantitative data in structured tables, detailing experimental protocols for key cited studies, and visualizing complex signaling pathways and workflows using Graphviz. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and contraceptive development.

Mechanism of Action and Pharmacokinetics

DMPA, a synthetic progestin, primarily acts by binding to progesterone receptors in the hypothalamus and pituitary gland. This binding inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. The suppression of the mid-cycle LH surge is the principal mechanism preventing ovulation.[1]

Following intramuscular injection, medroxyprogesterone acetate (MPA) is slowly released, with peak serum concentrations reached within the first few weeks.[2] The apparent half-life of intramuscularly administered DMPA is approximately 50 days.[3] This prolonged action allows for dosing every three months.

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary and intended endocrine effect of DMPA is the suppression of the HPG axis. This leads to a state of hypoestrogenism due to the inhibition of follicular development in the ovaries.

Effects on Gonadotropins and Estradiol

Clinical studies have consistently demonstrated a significant reduction in serum levels of LH, FSH, and estradiol in women using DMPA. While tonic LH and FSH levels may remain detectable, the mid-cycle surge is abolished.[2] Serum estradiol concentrations are typically suppressed to levels comparable to the early follicular phase or even postmenopausal levels.[1][4]

Table 1: Quantitative Effects of DMPA on HPG Axis Hormones

| Hormone | Baseline Level (Median) | Level at 6 Months of DMPA Use (Median) | Percentage Change | Reference |

| Estradiol | 229 pmol/L | 139 pmol/L | -39.3% | [4] |

| Estradiol | 36-42 pg/mL (range) | - | Maintained in follicular phase range | [1] |

| Estradiol | 7.9 to 69.1 pg/mL (range) | - | Mean of 18.9 +/- 12.9 pg/mL | [5] |

| LH | - | Suppressed (mid-cycle surge abolished) | - | [1] |

| FSH | - | Less suppressed than LH | - | [1] |

Signaling Pathway of HPG Axis Suppression by DMPA

The following diagram illustrates the mechanism by which DMPA suppresses the HPG axis.

Off-Target Endocrine Effects

DMPA's influence extends beyond the HPG axis due to its binding affinity for other steroid receptors, including the androgen and glucocorticoid receptors.

Androgenic and Glucocorticoid Activity

MPA exhibits binding to androgen and glucocorticoid receptors, which can lead to androgenic and glucocorticoid-like effects.[6][7] This cross-reactivity is a key differentiator from other progestins and contributes to some of its side effects.

Table 2: Receptor Binding Affinity of Medroxyprogesterone Acetate (MPA)

| Receptor | Ligand | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) | Reference |

| Glucocorticoid Receptor | Dexamethasone | 4.2 (Kd) | 100 | [8] |

| MPA | 10.8 | 42 | [7][8] | |

| Norethisterone Acetate | 270 | - | [8] | |

| Progesterone | 215 | - | [8] | |

| Androgen Receptor | Dihydrotestosterone | 0.18 | - | [6] |

| MPA | 3.6 | - | [6] |

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

DMPA can exert a suppressive effect on the HPA axis, likely through its glucocorticoid-like activity and negative feedback on the hypothalamus and pituitary.[9] This can result in decreased plasma cortisol levels.[3][9]

Table 3: Effects of DMPA on the HPA Axis

| Parameter | Effect | Quantitative Data | Reference |

| Morning Plasma Cortisol | Decrease | Reduced by 76% (from 21 to 5.0 µg/dL) | [9] |

| Evening Plasma Cortisol | Decrease | Reduced by 75% (from 12.8 to 3.2 µg/dL) | [9] |

| Cortisol Production Rate | Decrease | Reduced by 67% (from 19 to 6.2 mg/24 hrs) | [9] |

Effects on Sex Hormone-Binding Globulin (SHBG) and Androgens

DMPA use has been shown to significantly decrease SHBG levels.[10] This reduction can, in turn, influence the levels of free, biologically active androgens.

Table 4: Effects of DMPA on SHBG and Testosterone

| Hormone | Baseline Level (Median) | Level at 25 Weeks of DMPA Use (Median) | Percentage Change | Reference |

| SHBG | 45.0 nmol/L | 32.7 nmol/L | -29.8% | [10] |

| Total Testosterone | 0.560 nmol/L | 0.423 nmol/L | -24.3% | [10] |

| Free Testosterone | 6.87 pmol/L | 5.38 pmol/L | -17.2% | [10] |

Experimental Protocols

Representative Clinical Trial Protocol for Assessing Endocrine Effects

This section outlines a generalized protocol based on methodologies from various clinical trials investigating the endocrine impact of DMPA.

4.1.1. Study Design: A prospective, open-label, randomized controlled trial.

4.1.2. Participant Population:

-

Inclusion Criteria: Healthy, HIV-negative women of reproductive age (e.g., 18-40 years) seeking contraception, with regular menstrual cycles.[10][11] Participants must provide informed consent.[11]

-

Exclusion Criteria: Pregnancy or breastfeeding, recent use of hormonal contraception (e.g., DMPA within the last 6 months), known contraindications to progestin-only contraceptives, use of medications known to interfere with steroid hormone metabolism, and conditions that may impact the study results such as active cancer or severe psychiatric disease.[10][12]

4.1.3. Intervention:

-

Treatment Group: Intramuscular injection of 150 mg DMPA every 12 weeks.[10]

-

Control Group: A non-hormonal contraceptive method, such as a copper intrauterine device (IUD).

4.1.4. Data and Sample Collection:

-

Blood samples are collected at baseline (before initiation of contraception) and at specified follow-up intervals (e.g., 25 weeks) for hormone analysis.[10]

-

Serum is separated and stored at -80°C until analysis.[13]

4.1.5. Analytical Methods:

-

Hormone Assays: Serum concentrations of estradiol, LH, FSH, testosterone, SHBG, and cortisol are measured using validated analytical techniques such as:

-

Bone Mineral Density (BMD): Assessed at baseline and follow-up using dual-energy X-ray absorptiometry (DXA) of the lumbar spine and femoral neck.

4.1.6. Statistical Analysis:

-

Changes in hormone levels and BMD from baseline to follow-up are compared between the DMPA and control groups using appropriate statistical tests (e.g., t-tests, ANOVA, or non-parametric equivalents).

-

P-values < 0.05 are typically considered statistically significant.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial investigating the endocrine effects of DMPA.

Conclusion

DMPA is a highly effective contraceptive that profoundly alters the endocrine milieu. Its primary contraceptive effect is achieved through potent suppression of the HPG axis, resulting in anovulation and hypoestrogenism. However, its cross-reactivity with androgen and glucocorticoid receptors leads to a broader range of endocrine effects, including alterations in the HPA axis and changes in SHBG and androgen levels. Understanding these multifaceted endocrine impacts is crucial for informed clinical use, patient counseling, and the development of future contraceptive methods with improved side-effect profiles. This technical guide provides a foundational overview of these effects, supported by quantitative data and methodological insights, to aid researchers and drug development professionals in this field.

References

- 1. Estrogenic activity in women receiving an injectable progestogen for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum medroxyprogesterone acetate (MPA) concentrations and ovarian function following intramuscular injection of depo-MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Frontiers | Effects of Depot Medroxyprogesterone Acetate Intramuscular Injection, Copper Intrauterine Device and Levonorgestrel Implant Contraception on Estradiol Levels: An Ancillary Study of the ECHO Randomized Trial [frontiersin.org]

- 5. Magnitude and variability of sequential estradiol and progesterone concentrations in women using depot medroxyprogesterone acetate for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of medroxyprogesterone acetate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The injectable contraceptives depot medroxyprogesterone acetate and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]

- 13. Effects of injectable contraception with depot medroxyprogesterone acetate or norethisterone enanthate on estradiol levels and menstrual, psychological and behavioral measures relevant to HIV risk: The WHICH randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]

- 15. omicsonline.org [omicsonline.org]

Medroxyprogesterone Acetate: A Comprehensive Technical Guide to its Cellular and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin with a long history of clinical use in contraception, hormone replacement therapy, and the treatment of various gynecological conditions.[1][2] Its therapeutic efficacy is rooted in its ability to interact with and modulate the activity of several intracellular receptors, leading to a cascade of downstream cellular and molecular events. This technical guide provides an in-depth exploration of the cellular and molecular targets of MPA, offering a valuable resource for researchers and professionals involved in drug development and discovery. We will delve into its primary and off-target receptor interactions, its influence on critical signaling pathways, and its impact on gene expression, providing detailed experimental methodologies and quantitative data to facilitate further investigation.

Receptor Binding and Activation

MPA's biological effects are primarily mediated through its interaction with steroid hormone receptors. While it was designed as a progesterone receptor (PR) agonist, MPA exhibits significant binding affinity for other steroid receptors, which contributes to its broad spectrum of activity and, in some cases, its side effects.[1][3]

Progesterone Receptor (PR)

As a synthetic progestin, MPA's principal mechanism of action involves binding to and activating the progesterone receptor.[1][4] Upon binding, the MPA-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This interaction is fundamental to MPA's contraceptive effects, which include the inhibition of gonadotropin secretion, thereby preventing follicular maturation and ovulation.[5]

Glucocorticoid Receptor (GR)

A significant aspect of MPA's pharmacology is its ability to bind to and activate the glucocorticoid receptor.[6][7] This "off-target" effect is responsible for some of the glucocorticoid-like side effects observed with MPA treatment.[6] The binding of MPA to the GR can lead to both transactivation and transrepression of glucocorticoid-responsive genes, influencing a wide range of physiological processes, including inflammation and metabolism.[6][8]

Androgen Receptor (AR)

MPA also exhibits binding affinity for the androgen receptor, acting as a weak agonist.[2] This interaction is generally less potent than its binding to PR and GR but can contribute to the overall pharmacological profile of the drug.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of medroxyprogesterone acetate for its primary and secondary receptor targets.

| Receptor | Ligand | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor (PR) | Medroxyprogesterone Acetate | ~1 | - | [1] |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | 10.8 | 42% (compared to dexamethasone) | [5][9] |

| Glucocorticoid Receptor (GR) | Dexamethasone | 4.2 | 100% | [5] |

| Glucocorticoid Receptor (GR) | Progesterone | 215 | - | [5] |

| Androgen Receptor (AR) | Medroxyprogesterone Acetate | - | Weak | [2] |

Key Signaling Pathways Modulated by MPA

MPA's interaction with its receptors triggers a series of downstream signaling cascades that ultimately mediate its diverse biological effects. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

RANKL Signaling Pathway

The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway plays a critical role in bone metabolism and has been implicated in breast cancer development.[10][11] Progestins, including MPA, can induce the expression of RANKL in mammary epithelial cells.[10] This induction is mediated by the binding of the activated progesterone receptor to PREs in the RANKL gene promoter. Increased RANKL expression can lead to increased osteoclast activity and bone resorption, a concern with long-term MPA use.[10]

STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of prolactin and other cytokine signaling pathways and is involved in cell proliferation, differentiation, and survival. In endometrial stromal cells, MPA, in combination with cAMP, has been shown to increase the abundance of STAT5a and STAT5b in both the cytoplasm and the nucleus.[12] This upregulation of STAT5 enhances the expression of decidual prolactin, a key marker of decidualization.[12]

NF-κB Signaling Pathway

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor involved in inflammatory and immune responses. MPA has been shown to modulate NF-κB activity, often in a cell-type and context-dependent manner. In some instances, MPA can inhibit NF-κB signaling, contributing to its anti-inflammatory effects. This can occur through the glucocorticoid receptor, where the activated GR can interfere with NF-κB's ability to bind to DNA and activate transcription.

Effects on Gene Expression

MPA's modulation of receptor activity and signaling pathways leads to widespread changes in gene expression, which underpin its physiological and therapeutic effects.

Gene Expression in the Myometrium

In the myometrium (the muscular layer of the uterus), MPA has been shown to regulate the expression of numerous genes involved in maintaining uterine quiescence during pregnancy.[9] Studies using microarray and quantitative RT-PCR have demonstrated that MPA downregulates the expression of several pro-inflammatory and contraction-associated genes, including:

-

Interleukin-1B (IL-1B) [9]

-

Interleukin-6 (IL-6) [9]

-

Prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2) [9]

-

Gap junction protein alpha 1 (GJA1 or Connexin 43) [9]

Furthermore, MPA has been found to down-regulate the expression of IL-11 and IL-24 in myometrial explants.[9]

Gene Expression in Breast Cancer Cells

The effect of MPA on gene expression in breast cancer is complex and can be either pro- or anti-proliferative depending on the cellular context. In estrogen receptor-positive (ER+) breast cancer cells, MPA's transcriptional activity is predominantly mediated by the progesterone receptor.[3] Network analysis has revealed that MPA utilizes different transcription factors and signaling pathways to inhibit proliferation compared to natural progesterone.[3]

Detailed Experimental Protocols

To facilitate further research into the molecular mechanisms of MPA, this section provides an overview of key experimental protocols commonly used to study its effects.

Cell Culture and MPA Treatment

-

Cell Lines: MCF-7 and T47D are commonly used human breast cancer cell lines that express both estrogen and progesterone receptors, making them suitable models for studying the effects of MPA.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

MPA Treatment: For experimental studies, cells are often switched to a phenol red-free medium with charcoal-stripped FBS to eliminate the influence of estrogenic compounds. MPA is typically dissolved in a suitable solvent like DMSO and added to the culture medium at concentrations ranging from 10 nM to 1 µM, depending on the specific experiment. Treatment durations can vary from a few hours to several days.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in mRNA expression of target genes in response to MPA treatment.

-

RNA Isolation: Total RNA is extracted from MPA-treated and control cells using a commercially available kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green or TaqMan chemistry, and gene-specific primers.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table of Validated qRT-PCR Primers for MPA-Regulated Genes in Human Myometrium

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| IL-1B | GCTGAGGAAGATGCTGGTTC | TCCATATCCTGTCCCTGGAG | [9] |

| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC | [9] |

| PTGS2 | CCTTCCTCCTGTGCCTGATG | GATGCCAGTGATAGAGTGGTCA | [9] |

| GJA1 | TGGCTGCTCCTCACCAAC | ACGGTCTCTTCCCTCCAAC | [9] |

| IL-11 | GCAGAGCTACCTGAACTCCC | GCTCCAGCTTCTCCTCAATG | [9] |

| IL-24 | TGCCTGGCTTTGCTGATAGG | GAGCTTGTAGAAGCCGCCAC | [9] |

Western Blotting

Western blotting is used to detect and quantify changes in the protein levels of target molecules following MPA treatment.

-

Protein Extraction: Whole-cell lysates are prepared from MPA-treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Table of Commonly Used Antibodies for Western Blot Analysis in MPA Studies

| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |

| Progesterone Receptor | Rabbit | 1:1000 | Cell Signaling Technology |

| Glucocorticoid Receptor | Mouse | 1:1000 | Santa Cruz Biotechnology |

| STAT5 | Rabbit | 1:1000 | Cell Signaling Technology |

| Phospho-STAT5 (Tyr694) | Rabbit | 1:1000 | Cell Signaling Technology |

| RANKL | Goat | 1:500 | R&D Systems |

| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of MPA-activated receptors (PR and GR) to specific DNA sequences in the genome.

-

Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., PR or GR), and the antibody-protein-DNA complexes are pulled down using protein A/G beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

Medroxyprogesterone acetate exerts its diverse biological effects through a complex interplay of interactions with multiple steroid hormone receptors and the subsequent modulation of a variety of signaling pathways and gene expression programs. A thorough understanding of these cellular and molecular targets is essential for optimizing its therapeutic use and for the development of novel progestin-based therapies with improved specificity and reduced side effects. This technical guide provides a comprehensive overview of the current knowledge in this field and serves as a valuable resource for researchers and clinicians working with this important therapeutic agent. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying MPA's actions and to translate this knowledge into improved clinical outcomes.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Identification and validation of suitable reference genes for quantitative real-time PCR gene expression analysis in pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signal transducer and activator of transcription family is a prognostic marker associated with immune infiltration in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reference Gene Selection for Real-Time Quantitative PCR Analysis of the Mouse Uterus in the Peri-Implantation Period | PLOS One [journals.plos.org]

- 12. Effect of tamoxifen and high-dose medroxyprogesterone acetate (MPA) on cell-mediated immune functions in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Long-Acting Injectable Contraceptives: A Technical Guide

An In-depth Exploration of the Development, Mechanism, and Clinical Pharmacology of Depot Medroxyprogesterone Acetate (DMPA) and Norethisterone Enanthate (NET-EN)

Introduction

The advent of long-acting injectable contraceptives marked a paradigm shift in family planning, offering women a highly effective, reversible, and convenient alternative to daily oral pills. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, formulation, mechanism of action, and clinical pharmacology of the two most prominent progestin-only injectable contraceptives: depot medroxyprogesterone acetate (DMPA) and norethisterone enanthate (NET-EN). This document is intended for researchers, scientists, and drug development professionals in the field of reproductive health.

Historical Development and Key Milestones

The journey of long-acting injectable contraceptives began with the recognition of the need for methods that could overcome the compliance challenges associated with daily oral contraceptives.[1]

Early Developments:

-

1950s: The progestin medroxyprogesterone acetate (MPA) was first synthesized in 1956.[2]

-

1959: MPA was introduced for medical use in the United States.[2]

-

Late 1960s: The pharmaceutical company Upjohn initiated the New Drug Application (NDA) for DMPA as a contraceptive in the United States in 1968.

-

1969: DMPA was first introduced as a contraceptive in New Zealand.

Global Adoption and Further Research:

-

1970s: Despite initial safety concerns, DMPA gained endorsement from the International Planned Parenthood Federation and the World Health Organization (WHO) for use in developing countries and was in use in approximately 70 countries by the late 1970s.

-

1980s-1990s: Extensive research, including large-scale studies by the WHO, continued to evaluate the long-term safety and efficacy of DMPA, addressing concerns about cancer risk and bone density loss.

-

1992: The U.S. Food and Drug Administration (FDA) approved Depo-Provera® (DMPA) for contraceptive use.[3]

Introduction of Norethisterone Enanthate (NET-EN):

-

NET-EN, another progestin-only injectable, was developed as a two-monthly alternative to the three-monthly DMPA.[1] It is now registered in over 90 countries.

Combined Injectable Contraceptives:

-

To address the common side effect of irregular bleeding associated with progestin-only injectables, combined estrogen and progestin formulations were developed. These typically involve a monthly injection schedule.[1]

Formulations and Physicochemical Properties

Long-acting injectable contraceptives are formulated to provide a sustained release of progestin, thereby maintaining therapeutic concentrations over an extended period.

| Formulation | Active Ingredient | Dosage | Administration | Duration of Action |

| DMPA-IM | Depot Medroxyprogesterone Acetate | 150 mg | Intramuscular | 3 months |

| DMPA-SC | Depot Medroxyprogesterone Acetate | 104 mg | Subcutaneous | 3 months |

| NET-EN | Norethisterone Enanthate | 200 mg | Intramuscular | 2 months |

Table 1: Key Formulations of Progestin-Only Injectable Contraceptives

Mechanism of Action: Hormonal Suppression of Ovulation

The primary mechanism of action for progestin-only injectable contraceptives is the suppression of ovulation. This is achieved through a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.

The sustained high level of progestin in the bloodstream inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The absence of the mid-cycle LH surge prevents follicular rupture and the release of an egg.

Secondary contraceptive effects include:

-

Thickening of cervical mucus: This creates a barrier that is difficult for sperm to penetrate.

-

Thinning of the endometrium: This makes the uterine lining less receptive to implantation of a fertilized egg.

Quantitative Clinical Data

Numerous clinical trials have evaluated the efficacy, safety, and pharmacokinetic profiles of DMPA and NET-EN.

| Parameter | DMPA-IM (150 mg) | NET-EN (200 mg) | Source(s) |

| Pregnancy Rate (Typical Use) | 0.2 - 6.0% | ~1.0% | [3] |

| Time to Peak Concentration | ~3 weeks | 3-10 days | [4] |

| Apparent Half-life | ~50 days | Biphasic: 4-5 days and 15-20 days | [4] |

| Return to Fertility (Median) | 10 months | 4-5 months after last injection | [3] |

Table 2: Comparative Pharmacokinetic and Efficacy Data

| Hormone | Effect of DMPA-IM | Effect of NET-EN | Source(s) |

| Estradiol | Significantly suppressed to postmenopausal levels | Significantly suppressed to postmenopausal levels | [5] |

| Testosterone | Substantial decrease | More substantial decrease than DMPA | [6] |

| SHBG | Substantial decrease | More substantial decrease than DMPA | [6] |

Table 3: Effects on Endogenous Hormone Levels

| Side Effect | DMPA | NET-EN | Source(s) |

| Menstrual Irregularities | Very common, amenorrhea increases with duration of use | Common, but may be less frequent than with DMPA | [3] |

| Weight Gain | Common | May occur | [3] |

| Headaches | Common | May occur | [3] |

| Bone Mineral Density Loss | Documented, with a "black box" warning from the FDA, though reversibility is noted | Less data available, but a concern with long-term progestin use | [3] |

Table 4: Common Side Effect Profiles

Experimental Protocols

Synthesis of Medroxyprogesterone Acetate (MPA)

The synthesis of medroxyprogesterone acetate typically starts from 17α-hydroxyprogesterone. While specific industrial processes are proprietary, a general multi-step synthesis can be outlined:

-

Ketalation: 17α-hydroxyprogesterone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the ketone group at the C3 position.

-

Epoxidation: The resulting ketal undergoes epoxidation at the C5-C6 double bond.

-

Grignard Reaction: The epoxide is reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce a methyl group at the C6 position.

-

Deprotection and Hydrolysis: The ketal protecting group is removed by acid hydrolysis, and subsequent reactions yield 6α-methyl-17α-hydroxyprogesterone.

-

Acetylation: The final step involves the acetylation of the 17α-hydroxyl group using acetic anhydride to produce medroxyprogesterone acetate.

Formulation of DMPA Injectable Suspension

The formulation of a sterile, injectable suspension of DMPA involves several critical steps to ensure particle size uniformity, stability, and sterility.

-

Milling/Micronization: The medroxyprogesterone acetate active pharmaceutical ingredient (API) is milled to a specific particle size distribution. This is crucial for controlling the dissolution rate and, consequently, the duration of action.

-

Vehicle Preparation: A sterile aqueous vehicle is prepared containing suspending agents (e.g., polyethylene glycol), wetting agents (e.g., polysorbate 80), and preservatives (e.g., methylparaben, propylparaben).

-

Dispersion: The micronized MPA is aseptically dispersed into the sterile vehicle under controlled mixing conditions to form a uniform suspension.

-

Homogenization: The suspension may be homogenized to ensure a consistent particle size distribution and prevent agglomeration.

-

Aseptic Filling: The final suspension is aseptically filled into sterile vials or pre-filled syringes.

Key Clinical Trial Protocol (Illustrative Example)

The following is a generalized protocol based on common elements of Phase III clinical trials for long-acting injectable contraceptives:

-

Study Title: A Multicenter, Open-Label, Randomized, Comparative Study of the Contraceptive Efficacy and Safety of Depot Medroxyprogesterone Acetate (DMPA) and Norethisterone Enanthate (NET-EN).

-

Objectives:

-

Primary: To compare the contraceptive efficacy of DMPA and NET-EN.

-

Secondary: To evaluate the safety and tolerability, bleeding patterns, and return to fertility after discontinuation of both treatments.

-

-

Study Population: Healthy, sexually active, non-pregnant women of reproductive age seeking long-term contraception.

-

Inclusion Criteria:

-

Age 18-45 years.

-

Regular menstrual cycles.

-

Willingness to use the assigned injectable contraceptive as the sole method of birth control.

-

Informed consent.

-

-

Exclusion Criteria:

-

Known or suspected pregnancy.

-

Undiagnosed abnormal vaginal bleeding.

-

History of thromboembolic disorders.

-

Severe hepatic dysfunction.

-

Hormone-dependent malignancy.

-

-

Treatment Arms:

-

Arm 1: DMPA 150 mg intramuscularly every 12 weeks.

-

Arm 2: NET-EN 200 mg intramuscularly every 8 weeks.

-

-

Study Procedures:

-

Screening Visit: Medical history, physical examination, pregnancy test, and baseline laboratory tests.

-

Treatment Phase (12 months): Administration of the assigned injectable at the specified intervals. Collection of data on adverse events, menstrual bleeding patterns (using daily diaries), and concomitant medications.

-

Follow-up Phase (up to 12 months post-treatment): Monitoring for return of menses and pregnancy.

-

-

Efficacy Endpoint: Pearl Index (number of pregnancies per 100 woman-years of use).

-

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters at regular intervals.

-

Statistical Analysis: Comparison of pregnancy rates between the two groups using appropriate statistical methods. Analysis of bleeding patterns and time to return of fertility.

Future Directions

Research and development in long-acting injectable contraceptives continue to focus on:

-

Extended Duration of Action: Formulations that provide protection for six months or even a year are under investigation to reduce the frequency of injections and improve user convenience.[7]

-

Improved Side Effect Profiles: Efforts are ongoing to develop formulations that minimize menstrual disturbances and other common side effects.

-

Self-Administration: The development of subcutaneous formulations and user-friendly injection devices aims to empower women to self-administer their contraceptives, increasing access and autonomy.

-

Male Injectable Contraceptives: Research into hormonal methods for men, often involving a combination of a progestin and testosterone, is an active area of investigation.

Conclusion

Long-acting injectable contraceptives have played a pivotal role in global family planning efforts for several decades. The continued evolution of this technology, driven by a deeper understanding of steroid chemistry, drug delivery systems, and the needs of users, promises to deliver even more effective, safer, and user-friendly options in the future. This technical guide has provided a comprehensive overview of the historical, chemical, and clinical aspects of DMPA and NET-EN, offering a valuable resource for professionals dedicated to advancing the field of reproductive health.

References

- 1. CN114057821A - Preparation method of medroxyprogesterone acetate for perimenopausal syndrome - Google Patents [patents.google.com]

- 2. Medroxyprogesterone Acetate synthesis - chemicalbook [chemicalbook.com]

- 3. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]

- 4. database.ich.org [database.ich.org]

- 5. Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]

The Influence of Depot Medroxyprogesterone Acetate (DMPA) on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depot medroxyprogesterone acetate (DMPA) is a widely utilized long-acting injectable contraceptive. Its high efficacy is primarily attributed to its profound influence on the hypothalamic-pituitary-ovarian (HPO) axis, leading to the suppression of ovulation. This technical guide provides a comprehensive overview of the mechanisms through which DMPA exerts its effects, detailing the alterations in hormonal profiles and the underlying signaling pathways. Furthermore, this document outlines key experimental protocols for investigating these interactions and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

The intricate and synchronized communication between the hypothalamus, pituitary gland, and ovaries, known as the HPO axis, governs the female menstrual cycle. The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the ovaries to promote follicular development, ovulation, and the production of estradiol and progesterone. DMPA, a synthetic progestin, disrupts this delicate hormonal interplay at multiple levels, ensuring effective contraception.

Mechanism of Action of DMPA on the HPO Axis

DMPA's primary mechanism of action is the inhibition of the mid-cycle LH surge, which is essential for ovulation. This is achieved through its effects on the hypothalamus and the pituitary gland.

Hypothalamic Effects

DMPA suppresses the pulsatile release of GnRH from the hypothalamus. Medroxyprogesterone acetate (MPA), the active component of DMPA, binds to progesterone receptors (PRs) in the hypothalamus. Emerging evidence also suggests that MPA can interact with androgen receptors in the hypothalamus, contributing to its inhibitory effects. This binding disrupts the normal frequency and amplitude of GnRH pulses, leading to a downstream reduction in gonadotropin secretion.

The signaling cascade initiated by DMPA in the hypothalamus ultimately impacts the GnRH pulse generator. This involves the modulation of upstream regulators, including the recently identified kisspeptin neuronal system. Kisspeptin, a potent stimulator of GnRH release, is a key player in the regulation of the HPO axis. Progesterone receptors are expressed in kisspeptin neurons, suggesting that DMPA may exert its inhibitory effect on GnRH pulsatility by modulating kisspeptin signaling.[1][2][3]

Pituitary Effects

In addition to its hypothalamic actions, DMPA directly affects the anterior pituitary gland. By binding to progesterone receptors on gonadotrope cells, DMPA reduces their sensitivity to GnRH. This blunts the pituitary's response to any GnRH that is released, further contributing to the suppression of LH and FSH secretion. The most profound effect is on the mid-cycle LH surge, which is completely abolished.

Ovarian Effects

The suppression of gonadotropins, particularly the absence of the LH surge, directly prevents ovulation. Follicular development is also arrested at an early stage due to low levels of FSH and the lack of cyclical stimulation. This results in an anovulatory state and consequently, a hypoestrogenic environment.

Quantitative Effects of DMPA on HPO Axis Hormones

The administration of DMPA leads to significant and sustained alterations in the hormonal milieu. The following tables summarize the quantitative changes observed in key hormones of the HPO axis following the administration of a standard 150 mg intramuscular dose of DMPA.

Table 1: Serum Medroxyprogesterone Acetate (MPA) and Ovarian Steroid Levels

| Hormone | Time Point | Mean/Median Concentration | Range | Citation(s) |

| MPA | 1-4 hours post-injection | 3.4 - 4.4 ng/mL | - | [4] |

| 2-3 months post-injection | ~1.0 ng/mL | - | [5] | |

| 6 months post-injection | ~0.2 ng/mL | - | [5] | |

| 7.5-9 months post-injection | <0.02 ng/mL (undetectable) | - | [5] | |

| Estradiol | Throughout injection interval | 18.9 ± 12.9 pg/mL | 7.9 - 69.1 pg/mL | |

| Women with consistently low levels | 12.7 ± 3.6 pg/mL | - | ||

| Women with variable levels | 22.2 ± 14.9 pg/mL | - | ||

| Progesterone | Throughout injection interval | 0.40 ± 0.19 ng/mL | 0.14 - 1.1 ng/mL |

Table 2: Effects of DMPA on Gonadotropin Levels

| Hormone | Effect | Quantitative Change | Citation(s) |

| Luteinizing Hormone (LH) | Inhibition of mid-cycle surge | Complete abolition | [6] |

| Pulsatility | Nocturnal LH pulse frequency is not acutely influenced within 12 hours of administration. However, DMPA causes a pronounced augmentation of gonadotropin pulse amplitude within 4 hours. | [6] | |

| Follicle-Stimulating Hormone (FSH) | Suppression | Tonic release continues at luteal phase levels. Raised FSH levels in perimenopausal women are initially suppressed but may return to raised levels within the injection cycle. | [7] |

Experimental Protocols

Investigating the intricate effects of DMPA on the HPO axis requires a range of specialized experimental techniques. This section provides an overview of the methodologies for key experiments.

Quantification of Serum Hormones

Principle: This competitive binding assay utilizes a specific antibody against MPA and a radiolabeled MPA tracer. The amount of tracer that binds to the antibody is inversely proportional to the concentration of unlabeled MPA in the sample.

Detailed Protocol:

-

Sample Preparation:

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of MPA.

-

In assay tubes, combine the extracted sample or standard, a specific anti-MPA antibody (e.g., goat anti-MPA-3-(O-carboxymethyl) oxime-bovine serum albumin), and a radiolabeled MPA tracer (e.g., ¹²⁵I-labeled MPA derivative).[5]

-

Incubate the mixture to allow for competitive binding.

-

Separate the antibody-bound and free tracer using a separation agent (e.g., dextran-coated charcoal).[4]

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the MPA standards.

-

Determine the MPA concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

-

Principle: A sandwich ELISA is commonly used for the quantification of LH and FSH. This involves capturing the hormone between two specific antibodies, one coated on a microplate and the other conjugated to an enzyme.

Detailed Protocol:

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with a monoclonal antibody specific for LH or FSH.

-

-

Assay Procedure:

-

Add standards, controls, and serum samples to the wells and incubate to allow the hormone to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a second, enzyme-conjugated monoclonal antibody that binds to a different epitope on the captured hormone (e.g., HRP-conjugated anti-LH/FSH).

-

Incubate to form the "sandwich" complex.

-

Wash the plate to remove unbound enzyme-conjugated antibody.

-

Add a substrate solution (e.g., TMB) that will be converted by the enzyme into a colored product.

-

Incubate in the dark for color development.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance values against the concentrations of the standards.

-

Calculate the LH or FSH concentration in the samples from the standard curve.

-

Assessment of GnRH Pulse Generator Activity

Direct measurement of GnRH in the portal blood is not feasible in humans. Therefore, the activity of the GnRH pulse generator is indirectly assessed by measuring the pulsatile secretion of LH from the pituitary.

Methodology for LH Pulse Analysis:

-

Serial Blood Sampling:

-

Collect blood samples at frequent intervals (e.g., every 5-10 minutes) over an extended period (e.g., 8-12 hours).

-

-

LH Measurement:

-

Measure the LH concentration in each sample using a highly sensitive and precise immunoassay (e.g., immunochemiluminometric assay).

-

-

Deconvolution Analysis:

-

Utilize a deconvolution algorithm to analyze the serial LH concentration data. This mathematical model estimates the underlying secretory events (pulses) by accounting for the hormone's metabolic clearance rate.

-

The analysis provides quantitative parameters of LH pulsatility, including:

-

Pulse frequency: The number of LH pulses per unit of time.

-

Pulse amplitude: The magnitude of each LH pulse.

-

Basal secretion: The non-pulsatile secretion of LH.

-

Interpulse interval: The time between consecutive LH pulses.

-

-

References

- 1. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 2. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Radioimmunoassay of serum medroxyprogesterone acetate (Provera) in women following oral and intravaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum medroxyprogesterone acetate (MPA) concentrations and ovarian function following intramuscular injection of depo-MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone acutely increases LH pulse amplitude but does not acutely influence nocturnal LH pulse frequency slowing during the late follicular phase in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Formulation of Depot Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of medroxyprogesterone acetate (MPA) and the formulation of its long-acting injectable depot presentation (DMPA). The protocols are intended for research and development purposes and should be adapted and validated for specific laboratory and manufacturing conditions.

Part 1: Synthesis of Medroxyprogesterone Acetate

The synthesis of medroxyprogesterone acetate is a multi-step chemical process typically starting from 17α-hydroxyprogesterone. The following protocol outlines a common synthetic route.

Synthesis Pathway Overview

The synthesis involves the protection of the ketone group, followed by epoxidation, a Grignard reaction to introduce the methyl group, deprotection, and finally, acetylation to yield medroxyprogesterone acetate.

Experimental Protocols: Synthesis

Protocol 1: Ketalation of 17α-Hydroxyprogesterone [1]

-

Reaction Setup: In a suitable reaction vessel, charge 17α-hydroxyprogesterone, benzene (as solvent), and ethylene glycol.

-

Azeotropic Distillation: Heat the mixture to reflux to remove water azeotropically.

-

Catalysis: Add p-toluenesulfonic acid as a catalyst and continue the azeotropic distillation.

-

Reaction: Maintain the reaction at reflux for approximately 8 hours.

-

Quenching: Cool the reaction mixture and add pyridine to quench the reaction.

-

Work-up: Perform aqueous washes with sodium bicarbonate solution and then water until the organic layer is neutral.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the ketal intermediate.

Protocol 2: Epoxidation [2]

-

Reaction Setup: Dissolve the ketal intermediate in a suitable solvent.

-

Reagent Addition: Add a solution of peroxyacetic acid and anhydrous sodium acetate.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform aqueous washes.

-

Isolation: Concentrate the organic layer to yield the epoxide intermediate.

Protocol 3: Grignard Reaction [2]

-

Reaction Setup: Dissolve the epoxide intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Slowly add a solution of methylmagnesium bromide in THF at a low temperature (e.g., 0°C).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of dilute sulfuric acid at a low temperature.

-

Work-up: Extract the product into an organic solvent and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Grignard product.

Protocol 4: Deprotection and Rearrangement [2]

-

Reaction Setup: Dissolve the Grignard product in glacial acetic acid.

-

Reaction: Stir the mixture, which will effect the deprotection of the ketal group.

-

Hydrogenation/Translocation: Introduce hydrogen chloride to facilitate the hydrogenation and translocation to form 6α-methyl-17α-hydroxyprogesterone.

-

Isolation: Precipitate the product by adding water and collect by filtration. Purify by recrystallization.

Protocol 5: Acetylation [2][3]

-

Reaction Setup: Dissolve 6α-methyl-17α-hydroxyprogesterone in pyridine.

-

Reagent Addition: Add acetic anhydride to the solution at 0°C.[3]

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[3]

-

Quenching: Quench the reaction by adding methanol.[3]

-

Work-up: Co-evaporate the reaction mixture with toluene. Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.[3]

-

Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude medroxyprogesterone acetate by chromatography or recrystallization.

Quantitative Data: Synthesis

| Step | Starting Material | Key Reagents | Typical Yield | Reference |

| Ketalation | 17α-Hydroxyprogesterone | Ethylene glycol, p-TsOH | 95-98% | [1] |

| Hydrogenation | Intermediate | Palladium on Carbon (in an alternative route) | 85-88% | [1] |

| Refining | Crude MPA | Ethanol/Methylene Chloride | 90-94% | [1] |

Part 2: Formulation of Depot Medroxyprogesterone Acetate (DMPA)

DMPA is formulated as a sterile aqueous microcrystalline suspension for intramuscular or subcutaneous injection. The formulation is designed for sustained release of the active pharmaceutical ingredient (API).

Formulation Composition

The following table details a typical composition for a 150 mg/mL DMPA injectable suspension.

| Component | Quantity per mL | Function |

| Medroxyprogesterone Acetate (micronized, sterile) | 150 mg | Active Pharmaceutical Ingredient |

| Polyethylene Glycol (PEG) 3350 | 28.9 mg | Wetting/Dispersing Agent |

| Polysorbate 80 | 2.41 mg | Surfactant/Wetting Agent |

| Sodium Chloride | 8.68 mg | Tonicity Agent |

| Methylparaben | 1.37 mg | Preservative |

| Propylparaben | 0.150 mg | Preservative |

| Water for Injection | q.s. to 1 mL | Vehicle |